N-(2-methoxybenzyl)-1,3-dimethyl-1H-pyrazol-5-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom at position 1 and two methyl groups at positions 1 and 3 of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxybenzylamine with 1,3-dimethyl-1H-pyrazol-5-carbaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as methanol or dichloromethane at room temperature. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Catalysts and solvents used in the synthesis are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-3-amine: Another isomer with a different substitution pattern.
N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-2-amine: Yet another isomer with a different substitution pattern.
These comparisons highlight the uniqueness of N-[(2-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine in terms of its specific substitution pattern and resulting properties.
Properties
Molecular Formula |
C13H17N3O |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C13H17N3O/c1-10-8-13(16(2)15-10)14-9-11-6-4-5-7-12(11)17-3/h4-8,14H,9H2,1-3H3 |
InChI Key |
GVKDHJCFIGYAFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)NCC2=CC=CC=C2OC)C |
Origin of Product |
United States |
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